molecular formula C19H22Br2N2O4S2 B12199907 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane

1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B12199907
M. Wt: 566.3 g/mol
InChI Key: YGTZZBPEXHRNQL-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms and two sulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-bromo-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl groups can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding diazepane derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted diazepane derivatives.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of reduced diazepane derivatives.

Scientific Research Applications

1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonyl groups may participate in hydrogen bonding and electrostatic interactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the biological activity of the target molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-chloro-3-methylbenzenesulfonyl)-1,4-diazepane
  • 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane
  • 1,4-Bis(4-iodo-3-methylbenzenesulfonyl)-1,4-diazepane

Uniqueness

1,4-Bis(4-bromo-3-methylbenzenesulfonyl)-1,4-diazepane is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C19H22Br2N2O4S2

Molecular Weight

566.3 g/mol

IUPAC Name

1,4-bis[(4-bromo-3-methylphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C19H22Br2N2O4S2/c1-14-12-16(4-6-18(14)20)28(24,25)22-8-3-9-23(11-10-22)29(26,27)17-5-7-19(21)15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

YGTZZBPEXHRNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)C)Br

Origin of Product

United States

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